molecular formula C2H10N2O B1365345 Ethylenediamine monohydrate CAS No. 6780-13-8

Ethylenediamine monohydrate

Cat. No.: B1365345
CAS No.: 6780-13-8
M. Wt: 78.11 g/mol
InChI Key: XZUAPPXGIFNDRA-UHFFFAOYSA-N
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Description

Ethylenediamine monohydrate is a crystalline solid with the chemical formula C₂H₁₀N₂O. It is a hydrated form of ethylenediamine, which is a colorless liquid with an ammonia-like odor. Ethylenediamine is a basic amine and serves as a widely used building block in chemical synthesis . This compound is known for its strong alkalinity and high solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium. This reaction generates hydrogen chloride, which forms a salt with the amine. The amine is then liberated by the addition of sodium hydroxide and can be recovered by rectification . Another industrial route involves the reaction of ethanolamine and ammonia, passing the gaseous reactants over a bed of nickel heterogeneous catalysts .

Industrial Production Methods: The industrial production of ethylenediamine involves the ammonolysis of 1,2-dichloroethane in a tubular reactor under high pressure and temperature conditions. The reaction parameters, such as ammonia concentration and reactant molar ratio, are optimized to achieve the best yield .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C2H8N2H2O\text{C}_2\text{H}_8\text{N}_2\cdot \text{H}_2\text{O}
  • Molecular Weight : 78.11 g/mol
  • CAS Number : 6780-13-8

Ethylenediamine monohydrate possesses two amino groups, which contribute to its strong basicity and ability to form coordination complexes with metal ions. This bidentate ligand characteristic makes it valuable in various chemical reactions.

Chemistry

This compound serves as a fundamental building block in synthesizing numerous chemical compounds:

  • Chelating Agents : It is a precursor for chelating agents like ethylenediaminetetraacetic acid (EDTA), which is widely used to bind metal ions in various applications.
  • Polymers : The compound is utilized in producing polyamides and other polymers due to its ability to react with formaldehyde and other reagents.
ApplicationDescription
Chelating AgentsPrecursor for EDTA and other chelators
Polymer ProductionUsed in polyamide synthesis and other polymer types

Biology

In biological applications, this compound is employed for:

  • Buffer Preparation : It is used in preparing biological buffers that maintain pH stability in biochemical reactions.
  • Enzyme Stabilization : Acts as a stabilizing agent in enzyme reactions, enhancing their efficacy.

Medicine

This compound plays a significant role in pharmaceuticals:

  • Pharmaceutical Excipients : It is used as an excipient in drug formulations, such as bronchodilator drugs like aminophylline, where it helps solubilize active ingredients.
  • Allergy Testing : The compound is utilized in allergenic epicutaneous patch tests for diagnosing allergic contact dermatitis.
Medical UseDescription
Pharmaceutical ExcipientsSolubilizes active ingredients in drug formulations
Allergy TestingUsed in diagnostic tests for allergic reactions

Industrial Applications

In industrial settings, this compound finds uses in:

  • Detergents and Cleaners : It is incorporated into formulations of detergents and cleaning agents due to its ability to enhance cleaning efficiency.
  • Agrochemicals : Used in producing various agrochemicals, including fungicides.
Industrial ApplicationDescription
DetergentsEnhances cleaning efficiency in formulations
AgrochemicalsUsed in the production of fungicides

Case Study 1: this compound in Polymer Synthesis

A study demonstrated that this compound significantly improved the mechanical properties of polyurethane fibers when used as a precursor. The incorporation of this compound allowed for enhanced flexibility and durability compared to traditional methods that did not utilize it.

Case Study 2: Role in Drug Formulations

Research highlighted the effectiveness of this compound as an excipient in aminophylline formulations. The study found that its presence improved the solubility of theophylline, leading to better therapeutic outcomes for patients with respiratory conditions.

Mechanism of Action

Biological Activity

Ethylenediamine monohydrate (EDA·H2O) is a colorless, viscous liquid that serves as a significant building block in chemical synthesis and has diverse biological activities. This article explores its biological properties, applications, and relevant research findings.

Ethylenediamine (EDA) is a basic amine with two amino groups, which allows it to participate in various chemical reactions, including the formation of metal complexes and coordination compounds. Its structure can be represented as:

H2NCH2CH2NH2\text{H}_2N-\text{CH}_2-\text{CH}_2-\text{NH}_2

Biological Applications

1. Pharmaceutical Uses

EDA is utilized in the pharmaceutical industry as an excipient and active ingredient in various formulations. Notably, it is a component in aminophylline, a bronchodilator used for treating asthma and other respiratory conditions. Its role is primarily to enhance the solubility of the active compound theophylline .

2. Antihistamines

Ethylenediamine derivatives are foundational in the development of first-generation antihistamines, which include compounds such as mepyramine and tripelennamine. These drugs are effective in alleviating allergic reactions by blocking H1 receptors .

Biological Activity Studies

Recent studies have highlighted the biological activities associated with ethylenediamine and its derivatives:

1. Inhibition of Mast Cell Degranulation

A study reported that certain ethylenediamine derivatives exhibited significant inhibitory effects on mast cell degranulation and histamine release. For instance, compound 5k demonstrated an IC50 of 0.0106 μmol/L for mast cell degranulation, indicating potent activity against allergic responses .

2. Coordination Chemistry and Antibacterial Activity

EDA acts as a ligand in coordination compounds, enhancing their biological activity. Research has shown that vanadium complexes with ethylenediamine exhibit notable antibacterial properties, outperforming standard antibiotics like streptomycin in some cases . The minimum inhibitory concentrations (MIC) were determined through disc diffusion assays against various microbial strains.

Case Studies

Case Study 1: Flurbiprofen-Ethylenediamine Salt

A novel salt formed from flurbiprofen and ethylenediamine was developed to enhance solubility and dissolution rates. This study demonstrated that the FLU-EDA salt significantly improved solubility compared to flurbiprofen alone, suggesting potential for better therapeutic efficacy in formulations .

Case Study 2: Morphology Control in Nanoparticles

Research into the use of ethylenediamine as an additive in nanoparticle synthesis revealed its ability to control particle morphology effectively. This property is crucial for biomedical applications where precise particle shapes can influence drug delivery mechanisms .

Table 1: Biological Activity of Ethylenediamine Derivatives

CompoundActivity TypeIC50 (μmol/L)
5kMast Cell Degranulation0.0106 ± 0.001
5kHistamine Release0.0192 ± 0.005
5kβ-Hexosaminidase Release0.0455 ± 0.002
Vanadium-EDA ComplexAntibacterial ActivityVaries by strain

Table 2: Comparison of Solubility Enhancement

FormulationSolubility (mg/mL)Dissolution Rate (mg/min)
FlurbiprofenLowLow
FLU-EDA SaltHighHigh

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of ethylenediamine monohydrate relevant to experimental design in synthesis?

this compound (CAS 6780-13-8) exhibits a melting point of 10–11°C, boiling point of 118–120°C, and viscosity of 1.54 mPa·s at 25°C. Its solubility in water, ethanol, and acetone makes it suitable for polar solvent systems, while insolubility in ether and benzene limits nonpolar applications. The refractive index (1.4568) and vapor pressure (1.200 × 10³ Pa at 20°C) are critical for handling under inert atmospheres. These properties dictate storage conditions (cool, ventilated) and reaction setups (e.g., reflux at controlled temperatures) to avoid decomposition .

Q. How should researchers safely handle this compound in laboratory settings?

this compound is classified as a flammable liquid (Category 3), skin corrosive (Category 1B), and respiratory sensitizer (Category 1). Mandatory precautions include:

  • Engineering controls : Local exhaust ventilation and sealed reaction systems to limit vapor exposure.
  • Personal protective equipment (PPE) : Chemical-resistant gloves (JIS T 8116), gas masks for organic vapors (JIS T 8152), and safety goggles (JIS T 8147).
  • Storage : Tightly sealed glass containers in cool, ventilated areas away from oxidizers.
  • Emergency protocols : Immediate rinsing for skin/eye contact (≥15 minutes) and medical evaluation for inhalation exposure .

Q. What are the common applications of this compound in organic synthesis?

It serves as a ligand in coordination chemistry (e.g., cobalt complexes) and a catalyst in green synthesis. For example, in the preparation of α-aminophosphonates, it reacts with aldehydes and triphenyl phosphite in ionic liquid solvents, achieving >90% yield under mild conditions. FT-IR and NMR (¹H, ¹³C, ³¹P) are standard for verifying product purity and structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., viscosity, vapor pressure)?

Discrepancies in viscosity (1.54 mPa·s vs. 0.957–0.965 g/mL in density measurements) may arise from hydration state variations or impurities. Methodological solutions include:

  • Standardized calibration : Use traceable reference materials (e.g., USP-grade ethylenediamine) and controlled humidity during measurements.
  • Peer validation : Cross-check data against multiple sources (e.g., USP monographs for assay protocols) and replicate experiments under identical conditions .

Q. What experimental designs are effective for optimizing this compound’s role in nanomaterial synthesis?

In synthesizing luminescent GdVO₄:Eu³+/CDs nanocomposites, a hydrothermal deposition method is employed:

  • Parameters : 180°C for 12 hours, pH 9–10 (adjusted with ammonia), and molar ratios of 1:1:2 (Gd:Eu:ethylenediamine).
  • Characterization : XRD for crystallinity, TEM for morphology (3–5 nm particle size), and photoluminescence spectroscopy for quantum yield analysis.
  • Troubleshooting : Inconsistent luminescence may stem from incomplete chelation; FT-IR can confirm ligand binding .

Q. How do researchers address conflicting toxicological data in this compound studies?

Conflicting reports on genotoxicity (e.g., comet assay results vs. in vivo mutagenicity) require:

  • Dose-response analysis : Compare acute (LD₅₀ = 1,200 mg/kg oral in rats) and chronic exposure models.
  • Mechanistic studies : Evaluate DNA adduct formation via LC-MS and oxidative stress markers (e.g., glutathione depletion).
  • Cross-species validation : Replicate findings in multiple models (e.g., bacterial reverse mutation assays vs. mammalian cell lines) .

Q. What advanced techniques validate this compound’s coordination in metal-organic frameworks (MOFs)?

For cobalt-ethylenediamine complexes:

  • Single-crystal X-ray diffraction (SXRD) : Resolve bonding geometries (e.g., µ₂-peroxo bridges in [Co₂(ethylenediamine)₄(µ-O₂)] structures) using programs like SIR97 for phase refinement.
  • Magnetic susceptibility : SQUID magnetometry to assess spin states (e.g., diamagnetic vs. paramagnetic behavior).
  • DFT calculations : Correlate experimental bond lengths with theoretical electronic structures .

Q. How can researchers mitigate batch-to-batch variability in this compound-dependent reactions?

  • Quality control : USP-grade assays (hydrochloric acid titration) to confirm purity (>98%).
  • Prehydration protocols : Standardize water content (monohydrate vs. anhydrous forms) via Karl Fischer titration.
  • Process automation : Use controlled dispensing systems to minimize manual handling errors .

Q. Methodological Resources

  • Data collection : Use design-of-experiment (DoE) software (e.g., Design-Expert) for reaction optimization .
  • Reporting standards : Follow Cambridge English guidelines for raw data inclusion (appendix) and reproducibility protocols .
  • Ethical compliance : Adhere to GHS and institutional safety reviews for hazard communication .

Properties

IUPAC Name

ethane-1,2-diamine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.H2O/c3-1-2-4;/h1-4H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUAPPXGIFNDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480180
Record name Ethylenediamine hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6780-13-8
Record name Ethylenediamine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006780138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylenediamine hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-ETHANEDIAMINE, MONOHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENEDIAMINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethylenediamine monohydrate
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